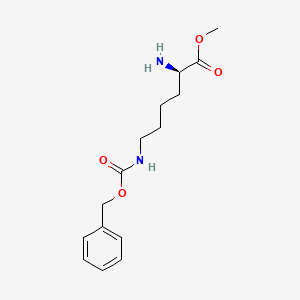![molecular formula C8H8N2O B1310979 咪唑并[1,2-a]吡啶-6-基甲醇 CAS No. 132213-07-1](/img/structure/B1310979.png)
咪唑并[1,2-a]吡啶-6-基甲醇
描述
Imidazo[1,2-a]pyridin-6-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It is recognized as an important fused bicyclic 5–6 heterocycle and is considered a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridin-6-ylmethanol is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C8H8N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-5,11H,6H2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-6-ylmethanol, can undergo various chemical reactions. These include radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis
Imidazo[1,2-a]pyridin-6-ylmethanol is a solid compound . It has a molecular weight of 148.16 .科学研究应用
多功能治疗应用
咪唑并[1,2-a]吡啶被认为是药物化学中一种多功能的支架,具有广泛的应用。它涉及各种治疗领域,包括抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥、抗菌、抗病毒、抗糖尿病活性,以及作为质子泵抑制剂和杀虫剂。这种支架也存在于几种已上市的制剂中,如唑咪丁、唑吡坦和阿尔匹丁。这种支架的结构修饰正在进行中,以开发新的治疗剂(Deep 等人,2016 年)。
合成和功能化
咪唑并[1,2-a]吡啶的合成和功能化在药物化学中至关重要。已经开发出使用容易获得的起始底物和催化剂在温和条件下合成它们的新方法。这些开发的目的是增强生物活性并创建功能化的咪唑并[1,2-a]吡啶衍生物(Ravi & Adimurthy,2017 年)。
药理特性
咪唑并[1,2-a]吡啶的药理特性已得到广泛研究。研究重点关注酶抑制剂、受体配体和抗感染剂。咪唑并[1,2-a]吡啶类似物表现出显着的生物活性,证明了在这些领域的进一步探索是合理的(Enguehard-Gueiffier & Gueiffier,2007 年)。
抗肿瘤治疗
咪唑并[1,2-a]吡啶已显示出作为抗癌剂的潜力。它已根据对各种细胞通路和肿瘤细胞系的抑制进行分类。一些类似物正在进行临床试验,突出了其在抗肿瘤治疗中的前景(Goel、Luxami 和 Paul,2016 年)。
抗溃疡特性
取代的咪唑并[1,2-a]吡啶已被确认为新型抗溃疡剂。它们表现出胃抗分泌和细胞保护特性,可能涉及抑制 H+/K+-ATP 酶。这一发现导致了 SCH 28080 等特定化合物的开发和临床评估(Kaminski 等人,1985 年)。
无金属合成
已经开发出一种无过渡金属的三组分反应来构建咪唑并[1,2-a]吡啶。这种方法允许形成 C-N、C-O 和 C-S 键,代表该领域的重大进展(Cao 等人,2014 年)。
抗病毒活性
具有硫醚侧链的咪唑并[1,2-a]吡啶已显示出对人类巨细胞病毒和水痘-带状疱疹病毒的显着活性。它们的构效关系强调了它们在抗病毒治疗中的潜力(Gueiffier 等人,1998 年)。
N-杂环卡宾合成
咪唑并[1,5-a]吡啶骨架为生成新型稳定的 N-杂环卡宾提供了一个平台。这对在化学的各个领域创建新化合物及其应用具有影响(Alcarazo 等人,2005 年)。
作用机制
- Imidazo[1,2-a]pyridin-6-ylmethanol is a fused bicyclic heterocycle with applications in medicinal chemistry. While specific targets for this compound may vary, it is recognized as a versatile “drug prejudice” scaffold .
- Further investigation reveals that Imidazo[1,2-a]pyridin-6-ylmethanol inhibits microtubule polymerization by binding to the colchicine site. This leads to inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
- The interaction with methanol stabilizes all species through hydrogen bonding, facilitating the location of stationary points upon irradiation with light .
Target of Action
Mode of Action
Result of Action
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only in well-ventilated areas or outdoors .
未来方向
Given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry and material science, there is significant interest in developing new synthesis strategies and exploring their potential uses . Future research may focus on designing and synthesizing new derivatives, investigating their biological activities, and optimizing their properties for specific applications.
生化分析
Biochemical Properties
Imidazo[1,2-a]pyridin-6-ylmethanol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphatidylinositol 3-kinase, a lipid kinase involved in cell growth, proliferation, and survival . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Cellular Effects
Imidazo[1,2-a]pyridin-6-ylmethanol has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of phosphatidylinositol 3-kinase, which plays a key role in the PI3K signaling pathway . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell growth and survival. Additionally, imidazo[1,2-a]pyridin-6-ylmethanol has shown submicromolar inhibitory activity against various tumor cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of imidazo[1,2-a]pyridin-6-ylmethanol involves several key interactions at the molecular level. It exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. For instance, its interaction with phosphatidylinositol 3-kinase involves binding to the enzyme’s active site, leading to inhibition of its catalytic activity . This inhibition can result in downstream effects on cell signaling pathways and gene expression. Additionally, imidazo[1,2-a]pyridin-6-ylmethanol may also interact with other biomolecules, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazo[1,2-a]pyridin-6-ylmethanol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability and degradation can vary depending on factors such as temperature, pH, and exposure to light. Long-term studies have indicated that imidazo[1,2-a]pyridin-6-ylmethanol can have sustained effects on cellular function, with some studies reporting prolonged inhibition of enzyme activity and changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and optimizing its use in research.
Dosage Effects in Animal Models
The effects of imidazo[1,2-a]pyridin-6-ylmethanol can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit enzyme activity and alter cellular processes without causing significant toxicity . At higher doses, imidazo[1,2-a]pyridin-6-ylmethanol may exhibit toxic or adverse effects, such as cellular damage and disruption of normal physiological functions . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and ensuring its safe use in preclinical and clinical studies.
Metabolic Pathways
Imidazo[1,2-a]pyridin-6-ylmethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, its interaction with phosphatidylinositol 3-kinase can affect the PI3K signaling pathway, leading to changes in metabolic flux and metabolite levels . Additionally, imidazo[1,2-a]pyridin-6-ylmethanol may be metabolized by other enzymes, resulting in the formation of metabolites that can further influence cellular processes . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of imidazo[1,2-a]pyridin-6-ylmethanol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, imidazo[1,2-a]pyridin-6-ylmethanol can localize to various cellular compartments, where it can interact with target biomolecules and exert its effects . The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of imidazo[1,2-a]pyridin-6-ylmethanol is important for optimizing its delivery and maximizing its therapeutic potential.
Subcellular Localization
The subcellular localization of imidazo[1,2-a]pyridin-6-ylmethanol can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, imidazo[1,2-a]pyridin-6-ylmethanol may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . Understanding the subcellular localization of imidazo[1,2-a]pyridin-6-ylmethanol is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
属性
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOADZOTWIMSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427615 | |
| Record name | imidazo[1,2-a]pyridin-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132213-07-1 | |
| Record name | imidazo[1,2-a]pyridin-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


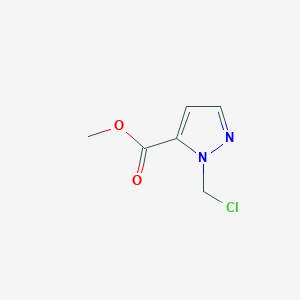

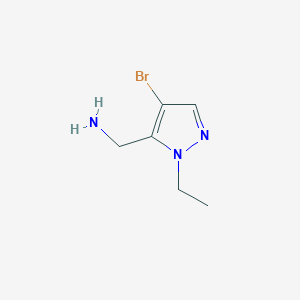


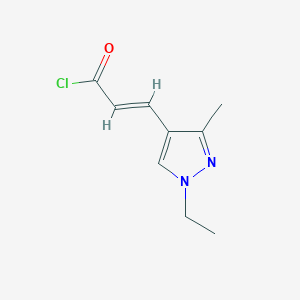
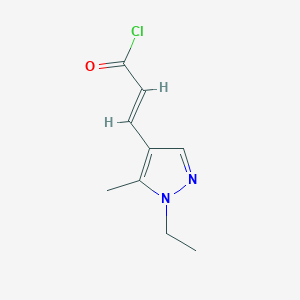
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)


